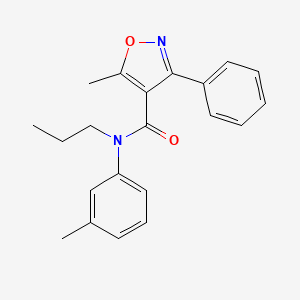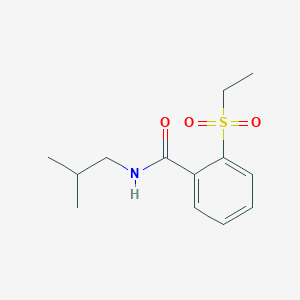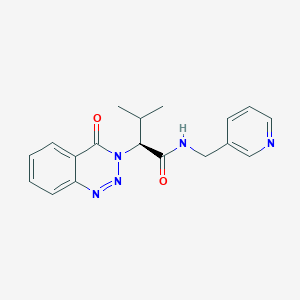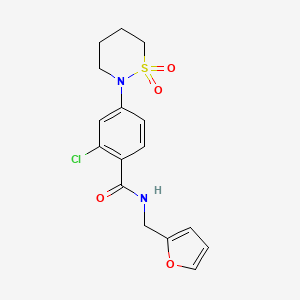![molecular formula C23H28O3 B14958224 3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14958224.png)
3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that combines a chromenone core with a dimethylocta-dienyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves the reaction of a chromenone derivative with a dimethylocta-dienyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds in the side chain to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
3-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 3-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects. Additionally, its unique structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
- 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid
Uniqueness
Compared to similar compounds, 3-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE stands out due to its unique combination of a chromenone core and a dimethylocta-dienyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H28O3 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
3-[(2E)-3,7-dimethylocta-2,6-dienoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C23H28O3/c1-16(2)7-6-8-17(3)13-14-25-18-11-12-20-19-9-4-5-10-21(19)23(24)26-22(20)15-18/h7,11-13,15H,4-6,8-10,14H2,1-3H3/b17-13+ |
Clé InChI |
SLSCVBBSAQXGND-GHRIWEEISA-N |
SMILES isomérique |
CC(=CCC/C(=C/COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2)/C)C |
SMILES canonique |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14958142.png)

![6-oxo-6H-benzo[c]chromen-3-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14958149.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-3-yl)acetamide](/img/structure/B14958160.png)
![N,N-diethyl-2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B14958161.png)

![(4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B14958174.png)

![Ethyl 3-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B14958202.png)
![2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B14958204.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B14958206.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14958212.png)
![7-[(2-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B14958216.png)

